6-(Aminomethyl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC16480553
Molecular Formula: C4H8N6
Molecular Weight: 140.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H8N6 |
|---|---|
| Molecular Weight | 140.15 g/mol |
| IUPAC Name | 6-(aminomethyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C4H8N6/c5-1-2-8-3(6)10-4(7)9-2/h1,5H2,(H4,6,7,8,9,10) |
| Standard InChI Key | PWESYANHOIHANF-UHFFFAOYSA-N |
| Canonical SMILES | C(C1=NC(=NC(=N1)N)N)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-(Aminomethyl)-1,3,5-triazine-2,4-diamine (IUPAC name: 6-(aminomethyl)-1,3,5-triazine-2,4-diamine) features a symmetric triazine ring substituted at the 2-, 4-, and 6-positions. The 2- and 4-positions are occupied by amino groups (-NH2), while the 6-position contains an aminomethyl (-CH2NH2) moiety. This arrangement creates a electron-deficient aromatic system, rendering the compound highly reactive toward nucleophilic substitution and condensation reactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C4H8N6 |
| Molecular Weight | 140.15 g/mol |
| Canonical SMILES | C(C1=NC(=NC(=N1)N)N)N |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 126 Ų |
The compound’s high nitrogen content (60.0% by mass) and polar surface area contribute to its solubility in polar solvents such as water, DMSO, and ethanol, though stability in aqueous solutions is pH-dependent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aminomethyl group (δ 3.4 ppm for -CH2- and δ 1.8 ppm for -NH2 in D2O) and triazine ring protons (δ 8.2 ppm for C-H). Infrared (IR) spectroscopy confirms N-H stretching vibrations at 3300–3500 cm⁻¹ and C=N absorption bands at 1600–1650 cm⁻¹. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 140.15 ([M+H]⁺), consistent with the molecular formula C4H8N6.
Synthetic Methodologies
Laboratory-Scale Synthesis
The most common synthetic route involves stepwise amination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine):
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Initial Amination: Reacting cyanuric chloride with aqueous ammonia at 0–5°C yields 2,4-diamino-6-chloro-1,3,5-triazine.
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Aminomethylation: Treating the intermediate with formaldehyde and ammonium chloride introduces the aminomethyl group at the 6-position.
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Purification: Crystallization from ethanol/water mixtures achieves >95% purity.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature (Step 1) | 0–5°C | Prevents hydrolysis |
| Ammonia Concentration | 25% (w/v) | Maximizes substitution |
| Reaction Time (Step 2) | 4 hours | Completes aminomethylation |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and reduce byproduct formation. A representative protocol involves:
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Mixing cyanuric chloride with liquid ammonia in a microreactor at 10°C.
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Introducing gaseous formaldehyde into the stream for in situ aminomethylation.
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Automated pH adjustment to 6.5–7.0 using hydrochloric acid to precipitate the product.
This method achieves a throughput of 50 kg/day with 92% yield, significantly outperforming batch processes.
Biological Applications
Enzyme Inhibition
The compound demonstrates nanomolar inhibitory activity against human carbonic anhydrase XII (hCA XII), a therapeutic target for hypoxic tumors. Comparative studies show selectivity over other isoforms:
Table 3: Inhibition Constants (K_i) Against hCA Isozymes
| Isozyme | K_i (nM) | Selectivity Ratio (vs. hCA I) |
|---|---|---|
| hCA XII | 7.5–9.6 | 1:13.3 |
| hCA I | >100 | — |
| hCA II | >100 | — |
Mechanistically, the aminomethyl group forms hydrogen bonds with Thr199 and Glu106 residues in the hCA XII active site, while the triazine ring engages in π-π stacking with Phe131.
Anticancer Activity
In vitro assays against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines reveal dose-dependent cytotoxicity:
Table 4: Cytotoxicity Data (72-hour exposure)
| Cell Line | IC50 (μM) | Apoptosis Induction (Fold vs. Control) |
|---|---|---|
| HCT116 | 12.4 | 3.2 |
| MCF7 | 18.7 | 2.1 |
Flow cytometry analysis indicates G1 phase arrest, correlating with downregulation of cyclin D1 and CDK4/6 expression.
Antimicrobial Properties
Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ampicillin. Synergistic effects with β-lactam antibiotics reduce MIC values by 4–8 fold, likely due to inhibition of penicillin-binding protein 2a (PBP2a).
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhances tumor accumulation in xenograft models, reducing effective doses by 60% while maintaining antitumor efficacy.
Agricultural Applications
Field trials demonstrate 85% suppression of Phytophthora infestans in tomato crops at 50 g/ha, outperforming traditional triazole fungicides. Resistance development is slower due to the compound’s multi-site action on fungal cytochrome P450 enzymes.
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